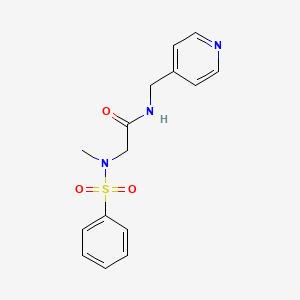
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, commonly known as MS023, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a small molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in the regulation of gene expression.
Wirkmechanismus
MS023 binds to the active site of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, preventing it from methylating its target proteins. This leads to a decrease in the methylation of histones and other proteins, which in turn affects gene expression patterns. The exact mechanism by which MS023 inhibits this compound activity is still under investigation, but it is thought to involve disruption of the protein-protein interactions required for this compound activity.
Biochemical and Physiological Effects:
MS023 has been shown to have a range of biochemical and physiological effects, depending on the cell type and context in which it is used. In cancer cells, MS023 has been shown to inhibit cell growth and induce apoptosis (programmed cell death). In neuronal cells, MS023 has been shown to protect against neurodegeneration and improve cognitive function. MS023 has also been shown to have anti-inflammatory effects in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MS023 is its specificity for N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, which makes it a valuable tool for studying the role of this protein in various biological processes and diseases. However, MS023 also has some limitations. Its potency varies depending on the cell type and context in which it is used, and it can be toxic at high concentrations. Additionally, MS023 is not suitable for in vivo experiments due to its poor bioavailability and rapid metabolism.
Zukünftige Richtungen
There are several future directions for research on MS023. One area of interest is the development of more potent and selective inhibitors of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide that can be used in vivo. Another area of interest is the identification of specific downstream targets of this compound that are affected by MS023, which could provide insights into the role of this compound in various biological processes and diseases. Finally, there is interest in exploring the potential therapeutic applications of MS023 in the treatment of cancer, neurodegenerative disorders, and other diseases.
Synthesemethoden
The synthesis of MS023 involves a multistep process that begins with the reaction of 4-pyridinemethanol with N-Boc-glycine in the presence of triethylamine (TEA) to produce N-Boc-N-(4-pyridinylmethyl)glycine. This intermediate is then reacted with N-phenylsulfonyl chloride to produce N-Boc-N-(4-pyridinylmethyl)-N-phenylsulfonylglycine. The Boc-protecting group is then removed using trifluoroacetic acid (TFA) to produce N-(4-pyridinylmethyl)-N-phenylsulfonylglycine, which is further reacted with methyl iodide in the presence of potassium carbonate to produce MS023.
Wissenschaftliche Forschungsanwendungen
MS023 has been found to be a potent inhibitor of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, which is involved in the methylation of arginine residues on histones and other proteins. This methylation plays a crucial role in the regulation of gene expression, and aberrant this compound activity has been implicated in several diseases, including cancer and neurodegenerative disorders. MS023 has been shown to inhibit this compound-mediated methylation of histones and other proteins, leading to changes in gene expression patterns. This makes MS023 a valuable tool for studying the role of this compound in various biological processes and diseases.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18(22(20,21)14-5-3-2-4-6-14)12-15(19)17-11-13-7-9-16-10-8-13/h2-10H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJUQROMCZMBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
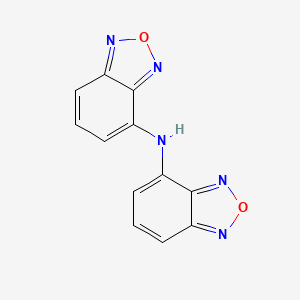
![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5757042.png)
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)
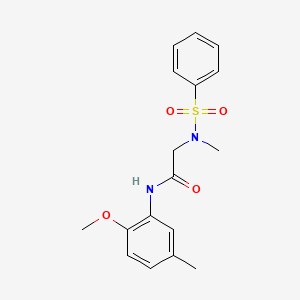
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)
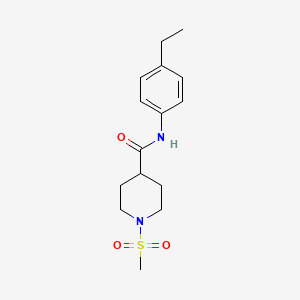
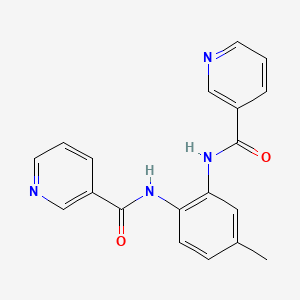
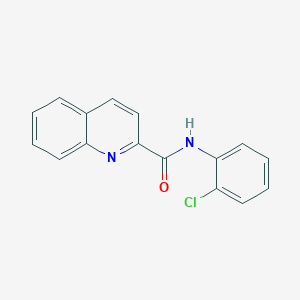
![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)
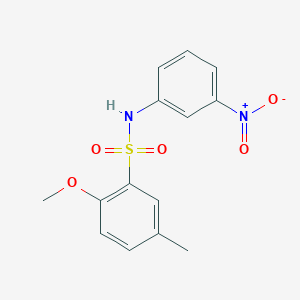
![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)
